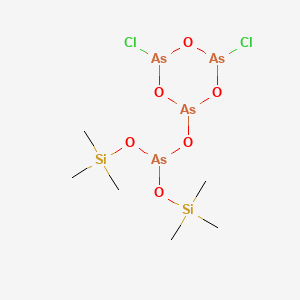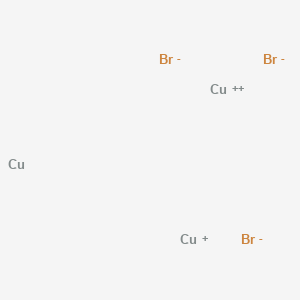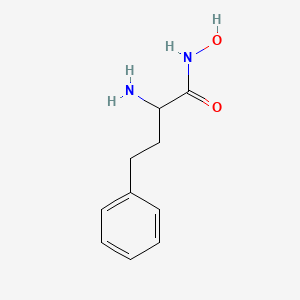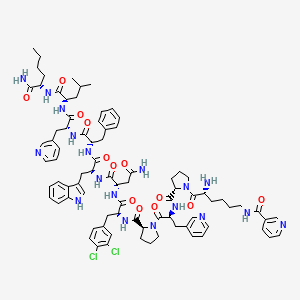
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammatory responses. This compound is designed to enhance the biological activity and stability of Substance P by incorporating specific modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups to expose reactive sites.
Cleavage: Release of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) to purify the final product.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form disulfide bonds or other oxidized products.
Reduction: Reduction of disulfide bonds to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction may yield free thiol-containing peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Engineering: Used to study the structure-activity relationship of peptides.
Catalysis: Potential use as a catalyst in specific chemical reactions.
Biology
Receptor Binding Studies: Investigating interactions with neurokinin receptors.
Cell Signaling: Studying the role in intracellular signaling pathways.
Medicine
Pain Management: Potential therapeutic applications in pain relief.
Inflammatory Diseases: Investigating anti-inflammatory properties.
Industry
Pharmaceutical Development: Development of new peptide-based drugs.
Biotechnology: Use in various biotechnological applications.
Wirkmechanismus
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P exerts its effects by binding to neurokinin receptors, particularly NK1 receptors. This binding triggers a cascade of intracellular signaling events, leading to various physiological responses such as pain perception and inflammation. The modifications in the peptide enhance its stability and affinity for the receptors, making it more effective than native Substance P.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Substance P: The native neuropeptide with similar biological activity.
Neurokinin A and B: Other members of the tachykinin family with overlapping functions.
Modified Peptides: Other synthetic derivatives with different modifications.
Uniqueness
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,beta-(3-pyridyl)-D-Ala9,Nle11)-Substance P is unique due to its specific modifications, which enhance its stability, receptor affinity, and biological activity. These properties make it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C83H102Cl2N18O13 |
|---|---|
Molekulargewicht |
1630.7 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-pyridin-3-ylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,4-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C83H102Cl2N18O13/c1-4-5-25-61(72(88)105)94-74(107)62(37-49(2)3)95-77(110)65(41-52-20-13-31-89-45-52)97-75(108)63(39-50-18-7-6-8-19-50)96-78(111)66(43-55-48-93-60-26-10-9-23-56(55)60)98-79(112)67(44-71(87)104)99-76(109)64(40-51-29-30-57(84)58(85)38-51)100-80(113)70-28-17-36-103(70)83(116)68(42-53-21-14-32-90-46-53)101-81(114)69-27-16-35-102(69)82(115)59(86)24-11-12-34-92-73(106)54-22-15-33-91-47-54/h6-10,13-15,18-23,26,29-33,38,45-49,59,61-70,93H,4-5,11-12,16-17,24-25,27-28,34-37,39-44,86H2,1-3H3,(H2,87,104)(H2,88,105)(H,92,106)(H,94,107)(H,95,110)(H,96,111)(H,97,108)(H,98,112)(H,99,109)(H,100,113)(H,101,114)/t59-,61+,62+,63+,64-,65-,66-,67+,68+,69+,70+/m1/s1 |
InChI-Schlüssel |
DNPPKUZASAWMDK-VUWIBSRJSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CN=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC5=CC(=C(C=C5)Cl)Cl)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CN=CC=C7)NC(=O)[C@@H]8CCCN8C(=O)[C@@H](CCCCNC(=O)C9=CN=CC=C9)N |
Kanonische SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC(=C(C=C5)Cl)Cl)NC(=O)C6CCCN6C(=O)C(CC7=CN=CC=C7)NC(=O)C8CCCN8C(=O)C(CCCCNC(=O)C9=CN=CC=C9)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


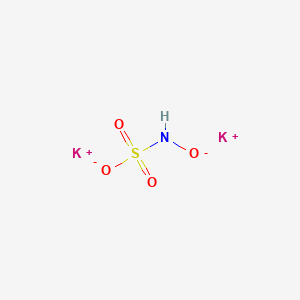
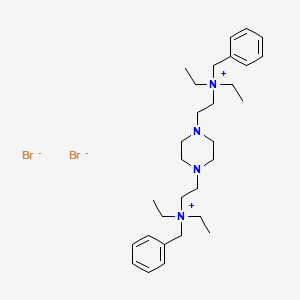
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)

![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)


![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

